(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
Overview
Description
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol: is an organic compound with the molecular formula C11H14O . It is a derivative of naphthalene, specifically a tetrahydronaphthalene with a methanol group attached to the first carbon. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (5,6,7,8-Tetrahydronaphthalen-1-yl)acetone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding naphthalene derivative in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol can undergo oxidation to form the corresponding aldehyde or ketone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: (5,6,7,8-Tetrahydronaphthalen-1-yl)aldehyde or (5,6,7,8-Tetrahydronaphthalen-1-yl)ketone
Reduction: (5,6,7,8-Tetrahydronaphthalene)
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Chemistry: (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the metabolic pathways of naphthalene derivatives and their effects on biological systems .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects .
Comparison with Similar Compounds
- (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol
- (5,6,7,8-Tetrahydronaphthalen-1-yl)amine
- (5,6,7,8-Tetrahydronaphthalen-2-yl)amine
Comparison: Compared to its analogs, (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is unique due to the position of the methanol group, which can significantly influence its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s physical and chemical properties, making it suitable for specific applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,12H,1-2,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXUVXUSWPMMLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574251 | |
Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41790-30-1 | |
Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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